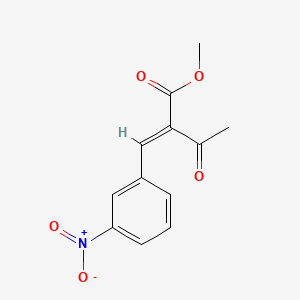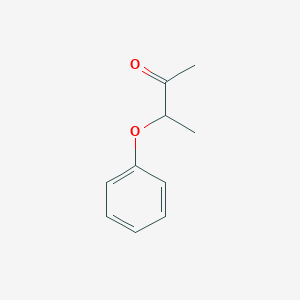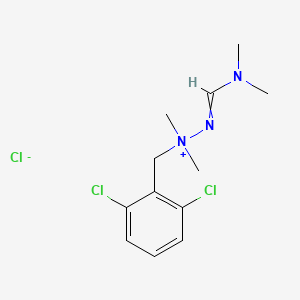
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate
概要
説明
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate is an organic compound that belongs to the class of nitrobenzylidene derivatives It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to a butanoate ester through a methylene bridge
作用機序
Target of Action
It is known that schiff bases, a class of compounds to which this molecule belongs, have been assessed for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .
Mode of Action
For instance, some Schiff bases have been found to inhibit DNA gyrase, which can lead to antimicrobial and anticancer effects .
Biochemical Pathways
Schiff bases and their derivatives are known to interact with a wide range of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
The compound’s molecular weight (24922 g/mol) and structure suggest that it may have suitable properties for oral bioavailability .
Result of Action
Schiff bases and their derivatives have been found to exhibit a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, among others .
生化学分析
Biochemical Properties
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazinecarboxylate enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of Schiff bases, which are known for their stability and reactivity in biochemical processes . These interactions can lead to the modulation of enzyme activity, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to have anticancer properties, affecting the proliferation of cancer cells by inducing apoptosis . Additionally, it can modulate gene expression by interacting with DNA and RNA, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of Schiff bases with biomolecules, leading to enzyme inhibition or activation . This compound can also bind to DNA, causing changes in gene expression and cellular function . Furthermore, it has been observed to interact with various proteins, modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as anticancer activity . At higher doses, it can exhibit toxic or adverse effects, including damage to cellular structures and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hydrazinecarboxylate enzymes, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic activity of cells, affecting various biochemical processes. Additionally, this compound can modulate the activity of cofactors, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and influences gene expression
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be synthesized through the condensation reaction of 3-nitrobenzaldehyde and methyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to a nitroso or hydroxylamine group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Methyl 2-(3-aminobenzylidene)-3-oxobutanoate.
Oxidation: Methyl 2-(3-nitrosobenzylidene)-3-oxobutanoate or methyl 2-(3-hydroxylaminobenzylidene)-3-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
類似化合物との比較
Methyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be compared with other nitrobenzylidene derivatives, such as:
Methyl 2-(4-nitrobenzylidene)-3-oxobutanoate: Similar structure but with the nitro group in the para position.
Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate: Similar structure but with the nitro group in the ortho position.
Methyl 2-(3-nitrobenzylidene)-3-oxopentanoate: Similar structure but with an additional carbon in the ester chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
特性
CAS番号 |
39562-17-9 |
|---|---|
分子式 |
C12H11NO5 |
分子量 |
249.22 g/mol |
IUPAC名 |
methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |
InChIキー |
LYUBYLJQOZIBQB-XFFZJAGNSA-N |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
異性体SMILES |
CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |
正規SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B1363665.png)
![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)










